索尔维绿 G

描述

科学研究应用

Adsorption and Photodegradation of Anionic Dyes

Alizarine Green G has been investigated for its adsorption properties. In one study, TiO₂ brookite nanoparticles were used to competitively adsorb and photodegrade two anionic dyes: Alizarin Red S (ARS) and Bromocresol Green (BCG) under UV light irradiation . While this study focused on the competitive adsorption of multiple dyes, it highlights Alizarine Green G’s potential in water treatment and environmental remediation.

Removal of Synthetic Organic Dyes from Water

In the context of water pollution, synthetic organic dyes pose a significant challenge. Researchers have explored nanostructured adsorbent materials for dye removal. Although not specific to Alizarine Green G, this field emphasizes the need for improved materials to remove harmful dyes from water .

安全和危害

Solway Green G may be harmful by inhalation, ingestion, or skin absorption. It is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract . It is recommended to use a NIOSH-approved half face respirator equipped with an organic vapor/acid gas cartridge with a dust/mist filter when handling this compound .

作用机制

Target of Action

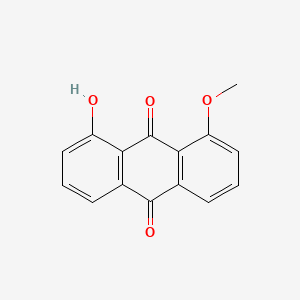

Alizarine Green G, also known as Solway Green G, is a water-soluble anthraquinone dye . It is an agonist of the AHR receptor , which plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons. This receptor is involved in several biological processes, including cell proliferation and differentiation .

Mode of Action

Alizarine Green G interacts with its target, the AHR receptor, by binding to it . This binding triggers a series of events, including the upregulation of the expression of CYP1A1, an enzyme involved in the metabolism of xenobiotics . Alizarine Green G also increases the ethoxyresorufin-O-deethylase activity, which is a measure of CYP1A1 activity .

Biochemical Pathways

The primary biochemical pathway affected by Alizarine Green G is the AHR-CYP1A1 signaling pathway . Activation of this pathway leads to transcriptional changes in hepatoma cells . The compound may act as a potential carcinogen, as it significantly enriches several items related to cancer in both DO and KEGG analysis .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Alizarine Green G is currently limited. Given its water solubility , it can be inferred that it may have good bioavailability

Result of Action

The interaction of Alizarine Green G with the AHR receptor and the subsequent activation of the AHR-CYP1A1 pathway lead to a decrease in cell viability in a dose-dependent manner . This suggests that Alizarine Green G may have potential cytotoxic effects.

Action Environment

The action of Alizarine Green G can be influenced by various environmental factors. For instance, its photocatalytic degradation has been studied under UV light . The degradation increased with increasing TiO2 loading and decreased with increasing dye concentration and solution pH . This suggests that environmental conditions can significantly impact the action, efficacy, and stability of Alizarine Green G.

属性

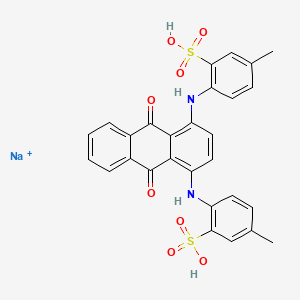

IUPAC Name |

sodium;5-methyl-2-[[4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O8S2.Na/c1-15-7-9-19(23(13-15)39(33,34)35)29-21-11-12-22(30-20-10-8-16(2)14-24(20)40(36,37)38)26-25(21)27(31)17-5-3-4-6-18(17)28(26)32;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSZILCQNLWJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)O)C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2NaO8S2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alizarine Green G | |

CAS RN |

4403-90-1 | |

| Record name | Solway Green G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Solway Green G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Aminophenyl)benzo[d]thiazol-6-ol](/img/structure/B1664693.png)